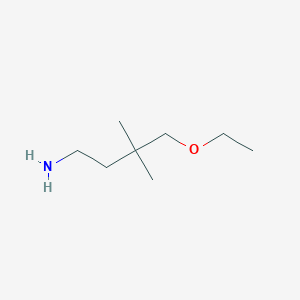
4-(4-(Trifluoromethyl)phenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-benzenebutanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a butanol chain. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and pharmacokinetic properties. These attributes make it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . The reaction conditions include the use of copper(II) triflate and phenanthroline as catalysts, with DBU as a base in acetonitrile at 35°C.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)-benzenebutanol may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone or other halogenated solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethyl)-benzenebutanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Medicine: It is explored for its potential in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-benzenebutanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with biological molecules. It can enhance the binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple fluorinated compound with similar electron-withdrawing properties.
1,1,1-Trifluoroethane: Another fluorinated compound used in various industrial applications.
Hexafluoroacetone: A more complex fluorinated compound with distinct chemical properties.
Uniqueness
4-(Trifluoromethyl)-benzenebutanol is unique due to its combination of a trifluoromethyl group with a butanol chain attached to a benzene ring. This structure imparts a balance of lipophilicity, stability, and reactivity, making it particularly valuable in applications requiring these properties. Its versatility in undergoing various chemical reactions and its potential in enhancing the pharmacokinetic properties of drugs further highlight its uniqueness.
Properties
Molecular Formula |
C11H13F3O |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C11H13F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-7,15H,1-3,8H2 |
InChI Key |
KEHDLOMFYWIAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)

![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)






